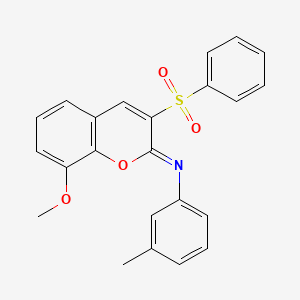
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
The synthesis of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of the imine linkage: This involves the condensation of the chromene derivative with 3-methylaniline under dehydrating conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Aplicaciones Científicas De Investigación
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Scavenging free radicals: Its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress.
Comparación Con Compuestos Similares
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine can be compared with other similar compounds, such as:
8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one: This compound lacks the imine linkage and methylaniline moiety, making it less complex.
3-methylaniline derivatives: These compounds share the methylaniline moiety but differ in the chromene core and other substituents.
Phenylsulfonyl chromenes: These compounds have the phenylsulfonyl group attached to the chromene core but may differ in other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-(3-methylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-8-6-10-18(14-16)24-23-21(29(25,26)19-11-4-3-5-12-19)15-17-9-7-13-20(27-2)22(17)28-23/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEZGOUXVKZLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














